molecular formula C5H9ClN2O B11807101 (2-Methyloxazol-5-yl)methanamine hydrochloride

(2-Methyloxazol-5-yl)methanamine hydrochloride

Cat. No.: B11807101
M. Wt: 148.59 g/mol
InChI Key: ZMVGXYUEJKTQAB-UHFFFAOYSA-N
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Description

(2-Methyloxazol-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C5H9ClN2O It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyloxazol-5-yl)methanamine hydrochloride typically involves the reaction of 2-methyl-1,3-oxazole with formaldehyde and ammonium chloride under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

(2-Methyloxazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxazole derivatives, amine derivatives, and substituted oxazole compounds.

Scientific Research Applications

(2-Methyloxazol-5-yl)methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methyloxazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methyloxazol-4-yl)methanamine hydrochloride
  • (2-Chlorothiazol-5-yl)methanamine hydrochloride
  • (4-Methylthiazol-5-yl)phenylmethanamine

Uniqueness

(2-Methyloxazol-5-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and development, as it can serve as a versatile intermediate in the synthesis of various compounds.

Properties

Molecular Formula

C5H9ClN2O

Molecular Weight

148.59 g/mol

IUPAC Name

(2-methyl-1,3-oxazol-5-yl)methanamine;hydrochloride

InChI

InChI=1S/C5H8N2O.ClH/c1-4-7-3-5(2-6)8-4;/h3H,2,6H2,1H3;1H

InChI Key

ZMVGXYUEJKTQAB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(O1)CN.Cl

Origin of Product

United States

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